molecular formula C18H22N2O4S B4949565 N-(3-hydroxyphenyl)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanamide

N-(3-hydroxyphenyl)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanamide

Cat. No.: B4949565
M. Wt: 362.4 g/mol
InChI Key: NBCBSOZIAXVGSR-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-hydroxybenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form an intermediate. This intermediate is then reacted with 3-methyl-2-aminobutanamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonylamino group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(3-hydroxyphenyl)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the sulfonylamino group can interact with active sites through electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxyphenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a methyl group.

    N-(4-hydroxyphenyl)maleimide: Contains a maleimide group instead of a butanamide group.

Uniqueness

N-(3-hydroxyphenyl)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxy and sulfonylamino groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-12(2)17(18(22)19-14-5-4-6-15(21)11-14)20-25(23,24)16-9-7-13(3)8-10-16/h4-12,17,20-21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCBSOZIAXVGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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